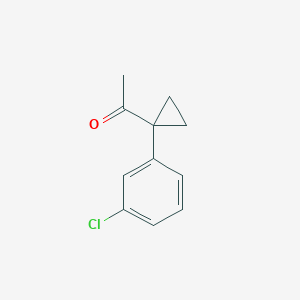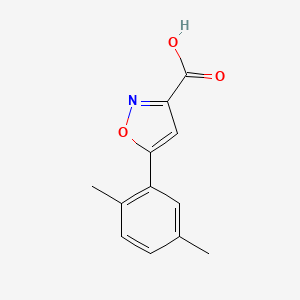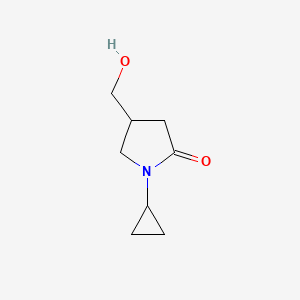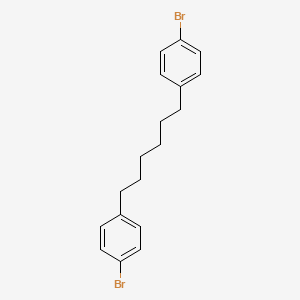![molecular formula C11H12FN3 B3045125 2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine CAS No. 1020706-56-2](/img/structure/B3045125.png)
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to an ethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and reduce the time required for synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated compounds and bases such as sodium hydroxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Scientific Research Applications
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenethylamine: Similar in structure but lacks the pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a naphthalenyl group instead of an ethanamine moiety.
2-[(3-Fluorophenyl)sulfanyl]ethanamine: Similar structure but with a sulfanyl group instead of a pyrazole ring.
Uniqueness
2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]ethanamine is unique due to the presence of both the fluorophenyl and pyrazole groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1020706-56-2 |
|---|---|
Molecular Formula |
C11H12FN3 |
Molecular Weight |
205.23 |
IUPAC Name |
2-[3-(4-fluorophenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-9(2-4-10)11-5-7-15(14-11)8-6-13/h1-5,7H,6,8,13H2 |
InChI Key |
QLKKKHCUEMLYQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCN)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)CCN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)






![[(2-Chlorophenyl)methyl]dimethylamine](/img/structure/B3045056.png)

![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)


